![molecular formula C14H19N3O B5873902 CYCLOBUTYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE](/img/structure/B5873902.png)
CYCLOBUTYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CYCLOBUTYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE is a complex organic compound that features a cyclobutyl group attached to a piperazine ring, which is further substituted with a pyridine moiety
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Structurally similar pyridinium salts are known to interact with a wide range of targets, including anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .
Mode of Action
It is known that pyridinium salts, which share structural similarities with this compound, exhibit a wide range of reactivity .
Biochemical Pathways
Pyridinium salts, which are structurally similar, are known to influence a variety of biochemical pathways .
Pharmacokinetics
It is soluble in chloroform and methanol, which may influence its bioavailability .
Result of Action
It is known that pyridinium salts, which share structural similarities with this compound, can have a wide range of biological effects .
Action Environment
It is known to be air sensitive and incompatible with strong acids, acid chlorides, acid anhydrides, and carbon dioxide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOBUTYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
CYCLOBUTYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide or electrophilic substitution using bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
CYCLOBUTYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexyl[4-(2-pyridinyl)piperazino]methanone
- Cyclobutyl[4-(3-trifluoromethyl)pyridin-2-yl]piperazino]methanone
Uniqueness
CYCLOBUTYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclobutyl group, in particular, may influence its reactivity and interaction with biological targets, setting it apart from similar compounds.
Propriétés
IUPAC Name |
cyclobutyl-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-14(12-4-3-5-12)17-10-8-16(9-11-17)13-6-1-2-7-15-13/h1-2,6-7,12H,3-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFBMVDEFFTWDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B5873822.png)
![methyl 2-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5873833.png)
![8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5873839.png)
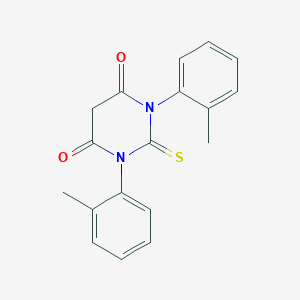
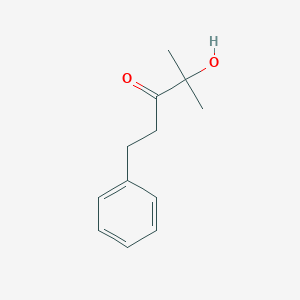
![2-Methoxy-6-{[(6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B5873886.png)
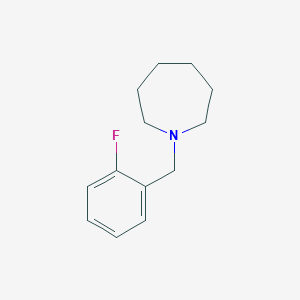
![4-[2-(3,4-dimethylphenoxy)ethyl]morpholine](/img/structure/B5873898.png)
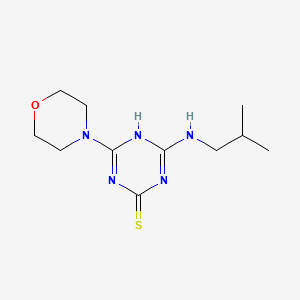
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B5873905.png)
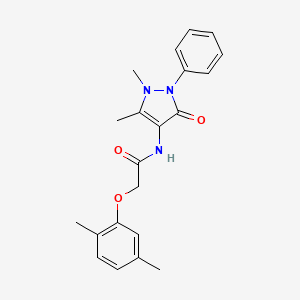
![4-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5873910.png)
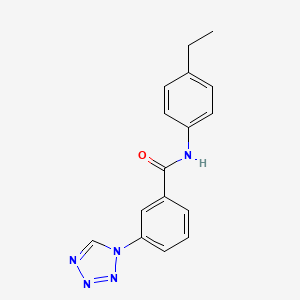
![4-{[(4-methoxybenzoyl)amino]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5873929.png)
